![molecular formula C17H19Br2NO4 B3163969 1,1-Bis(2-bromo-4,5-dimethoxyphenyl)methanamine CAS No. 887405-36-9](/img/structure/B3163969.png)
1,1-Bis(2-bromo-4,5-dimethoxyphenyl)methanamine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reduction of 2,4-dimethoxybenzonitrile using NaBH₄ and BF₃·OEt₂ in THF . This reaction yields 1,1-bis(2-bromo-4,5-dimethoxyphenyl)methanamine.
Molecular Structure Analysis
The molecular structure of this compound consists of two 2-bromo-4,5-dimethoxyphenyl moieties connected by a central methanamine bridge. The bromine atoms enhance its reactivity, making it an interesting target for further investigations .
Chemical Reactions Analysis
- 1,4-Reactivity : It serves as an amine nucleophile, contributing to the synthesis of diverse compounds. For instance, it has been employed in the concise synthesis of 2,4,5-trisubstituted oxazoles via a tandem Ugi/Robinson-Gabriel reaction sequence .
- Total Synthesis : Notably, it plays a role in the total synthesis of the antibacterial nucleoside natural product (-)-muraymycin (MRY) .
Safety and Hazards
Future Directions
properties
IUPAC Name |
bis(2-bromo-4,5-dimethoxyphenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Br2NO4/c1-21-13-5-9(11(18)7-15(13)23-3)17(20)10-6-14(22-2)16(24-4)8-12(10)19/h5-8,17H,20H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLNJKPEENVWCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(C2=CC(=C(C=C2Br)OC)OC)N)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Br2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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